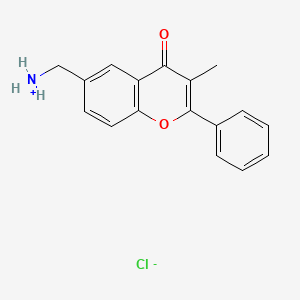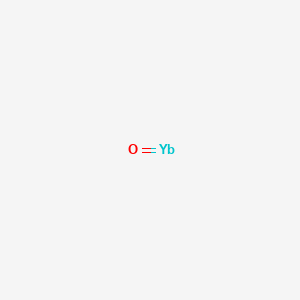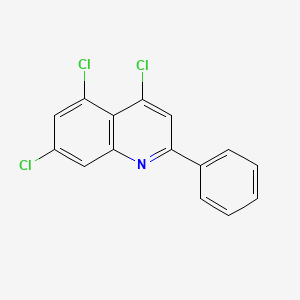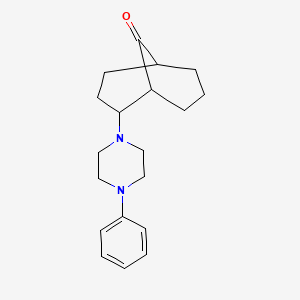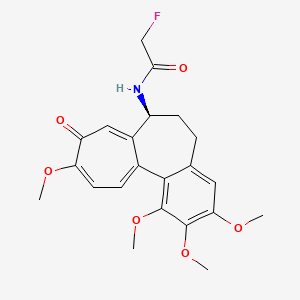
Colchicine, 17-fluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Colchicine, 17-fluoro- is a fluorinated derivative of colchicine, an alkaloid originally extracted from the plant Colchicum autumnale (autumn crocus). Colchicine is well-known for its use in treating gout and familial Mediterranean fever due to its anti-inflammatory properties. The addition of a fluorine atom at the 17th position aims to enhance its pharmacological properties and stability.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Colchicine, 17-fluoro- typically involves the fluorination of colchicine at the 17th position. This can be achieved through various methods, including electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and may be conducted at low temperatures to prevent decomposition.
Industrial Production Methods: Industrial production of Colchicine, 17-fluoro- involves scaling up the synthetic routes mentioned above. The process includes optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness. Continuous flow reactors may be employed to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions: Colchicine, 17-fluoro- undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated position, using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of oxidized derivatives with increased polarity.
Reduction: Formation of reduced derivatives with altered pharmacological properties.
Substitution: Formation of substituted derivatives with potential new biological activities.
科学的研究の応用
Colchicine, 17-fluoro- has a wide range of scientific research applications, including:
Chemistry: Used as a probe to study microtubule dynamics and interactions due to its ability to bind to tubulin.
Biology: Investigated for its effects on cell division and cytoskeletal organization.
Medicine: Explored for its potential in treating inflammatory diseases, cancer, and cardiovascular conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
作用機序
The mechanism of action of Colchicine, 17-fluoro- involves binding to tubulin, a protein that forms microtubules. This binding inhibits microtubule polymerization, disrupting the cytoskeleton and affecting cell division and intracellular transport. The compound also interferes with the assembly of the inflammasome complex in neutrophils and monocytes, reducing the production of inflammatory cytokines such as interleukin-1β .
類似化合物との比較
Colchicine: The parent compound, known for its anti-inflammatory properties.
Combretastatin A-4: A microtubule-destabilizing agent with similar binding properties.
Phenstatin: A derivative of combretastatin with similar mechanisms of action.
Uniqueness: Colchicine, 17-fluoro- is unique due to the presence of the fluorine atom, which enhances its stability and potentially its pharmacological properties. This modification may result in improved efficacy and reduced toxicity compared to its parent compound .
特性
CAS番号 |
26195-68-6 |
|---|---|
分子式 |
C22H24FNO6 |
分子量 |
417.4 g/mol |
IUPAC名 |
2-fluoro-N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |
InChI |
InChI=1S/C22H24FNO6/c1-27-17-8-6-13-14(10-16(17)25)15(24-19(26)11-23)7-5-12-9-18(28-2)21(29-3)22(30-4)20(12)13/h6,8-10,15H,5,7,11H2,1-4H3,(H,24,26)/t15-/m0/s1 |
InChIキー |
KXWHAQUZPQTBGU-HNNXBMFYSA-N |
異性体SMILES |
COC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)CF |
正規SMILES |
COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)CF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







